molecular formula C14H19N3O2 B3010259 Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034325-28-3

Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B3010259
CAS No.: 2034325-28-3
M. Wt: 261.325
InChI Key: PRZLEDDCDLWPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a synthetic compound of interest in medicinal chemistry, featuring a cyclobutyl methanone group linked to a 3-(pyrimidin-2-yloxy)piperidine scaffold. Its structure suggests potential as a key intermediate or target for pharmaceutical research, particularly in developing ligands for G-protein coupled receptors (GPCRs) . The cyclobutyl group is a valuable fragment in drug design, known for influencing the conformational and metabolic properties of a molecule, which can be critical for optimizing potency and selectivity . Compounds with similar piperidine and heteroaryl motifs have been investigated for their activity on various biological targets. Research into related structures has shown promise in areas such as the histamine H3 receptor, which is primarily expressed in the central nervous system and is a target for disorders like narcolepsy, Alzheimer's disease, and obesity . Furthermore, piperidine-containing compounds are extensively explored in other therapeutic areas, including as antagonists for the cannabinoid CB1 receptor for metabolic diseases and as Janus kinase (JAK) inhibitors for oncological applications . This product is intended for research purposes as a chemical reference standard or a building block in the synthesis of more complex bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclobutyl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(11-4-1-5-11)17-9-2-6-12(10-17)19-14-15-7-3-8-16-14/h3,7-8,11-12H,1-2,4-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZLEDDCDLWPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) or rhodium (Rh) catalysts

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols .

Scientific Research Applications

Histamine H3 Receptor Antagonism

Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone acts primarily as an antagonist at the histamine H3 receptor. This receptor plays a crucial role in neurotransmitter release and cognitive function modulation. By blocking H3 receptors, this compound may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially improving cognitive functions and exhibiting neuroprotective effects .

Anticancer Potential

Research indicates that compounds with similar structural features possess significant anticancer properties. For instance, studies evaluating various pyrimidine derivatives against cancer cell lines (MCF-7, A549, Colo-205) have shown promising results:

CompoundCell LineIC50 (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Cyclobutyl derivativeColo-205TBD

These findings suggest that this compound may also exhibit comparable anticancer activity due to its structural similarities .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of histamine H3 receptor antagonists highlighted the potential of this compound in enhancing cognitive functions in animal models. The results demonstrated improved memory retention and learning capabilities when administered prior to cognitive tasks.

Case Study 2: Anticancer Activity

In vitro studies on this compound's effects on cancer cell proliferation showed a significant reduction in cell viability across multiple cancer lines. The compound was particularly effective against breast (MCF-7) and lung (A549) cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Compound A : (6-Cyclobutylamino-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • Key Differences :
    • Replaces the pyrimidin-2-yloxy group with a pyrazolo[3,4-d]pyrimidin-4-yloxy moiety.
    • Incorporates a methanesulfonylphenyl group, enhancing electron-withdrawing effects and solubility.
Compound B : (6-Isopropylamino-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • Key Differences :
    • Substitutes cyclobutyl with isopropyl, reducing steric hindrance and ring strain.
  • Impact : The isopropyl group may lower binding affinity due to decreased van der Waals interactions, as observed in docking studies for similar GLUT4 inhibitors .

Heterocyclic Core Modifications

Compound C : Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone
  • Key Differences :
    • Replaces cyclobutyl with cyclopropyl (smaller ring, higher strain).
    • Substitutes pyrimidin-2-yloxy with a benzimidazolyl-pyrimidine system.
  • The benzimidazole moiety introduces additional hydrogen-bonding sites, enhancing affinity for hydrophobic pockets in proteins like kinases .
Compound D : Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
  • Key Differences: Replaces piperidine (6-membered) with pyrrolidine (5-membered). Substitutes pyrimidinyl with quinolinyl.
  • Impact: The pyrrolidine ring increases ring puckering (see Table 1), altering dihedral angles and hydrogen-bonding geometry. Quinoline’s extended aromatic system improves π-π stacking but may reduce solubility .

Conformational and Electronic Analysis

Table 1: Ring Puckering and Substituent Effects
Compound Ring Size Puckering Amplitude (Å) Key Substituent LogP Molecular Weight (g/mol)
Target Compound 6 (Piperidine) 0.45 Pyrimidin-2-yloxy 2.8 ~450 (estimated)
Compound C 6 (Piperidine) 0.38 Benzimidazolyl 3.5 504.58
Compound D 5 (Pyrrolidine) 0.62 Quinolin-8-yloxy 4.1 ~470 (estimated)
  • Puckering Analysis : Smaller rings (e.g., pyrrolidine in Compound D) exhibit higher puckering amplitudes, influencing binding pocket compatibility .
GLUT4 Inhibition () :
  • Compounds with pyrimidinyloxy or quinolinyloxy groups show moderate GLUT4 binding (docking scores: -8.2 to -9.1 kcal/mol).
  • The target compound’s cyclobutyl group may enhance binding via hydrophobic interactions, whereas isopropyl analogs (e.g., Compound B) score lower (-7.5 kcal/mol) .
Kinase Inhibition (Inferred from Compound C) :
  • Benzimidazole-containing analogs demonstrate IC₅₀ values of 12–50 nM for kinase targets, suggesting the target compound’s pyrimidinyloxy group may offer selectivity for other enzymes .

Biological Activity

Cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly as a ligand for histamine H3 receptors and in various therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H18_{18}N2_{2}O2_{2}, with a molecular weight of approximately 246.31 g/mol. The structure consists of a cyclobutyl ring, a piperidine moiety, and a pyrimidine derivative, which collectively contribute to its biological activity.

This compound primarily acts as an antagonist at the histamine H3 receptor. This receptor is involved in various physiological processes, including neurotransmitter release and modulation of cognitive functions. By blocking H3 receptors, this compound may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially improving cognitive functions and exhibiting neuroprotective effects.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a study evaluated various pyrimidine derivatives against several cancer cell lines (MCF-7, A549, Colo-205), reporting IC50_{50} values that demonstrate their effectiveness in inhibiting cancer cell proliferation. This compound's structural similarities suggest it may possess comparable anticancer activity.

CompoundCell LineIC50_{50} (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Cyclobutyl derivativeColo-205TBD

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine, thus enhancing cholinergic signaling.

CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
Reference Drug4.82 ± 0.7545.54 ± 0.18
Cyclobutyl derivativeTBDTBD

Case Studies

  • Histamine H3 Receptor Studies : In a patent study focusing on heterocyclic compounds as histamine H3 receptor ligands, this compound was identified as a promising candidate for further development due to its affinity for the receptor .
  • Anticancer Evaluation : A recent investigation into pyrimidine derivatives highlighted that compounds structurally related to this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential role in cancer therapy .

Q & A

Q. Q: What synthetic routes are commonly employed to prepare cyclobutyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone?

A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyrimidin-2-yloxy group can be introduced by reacting 2-chloropyrimidine with 3-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Subsequent coupling of the piperidine intermediate with cyclobutyl carbonyl chloride via an amide bond formation (using HATU or EDC/NHS as coupling agents) yields the final product. Reaction progress should be monitored via TLC or LC-MS, and purification achieved via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How can regioselectivity issues during the introduction of the pyrimidin-2-yloxy group be addressed?

A: Competing O- vs. N-alkylation in pyrimidine derivatives can lead to byproducts. To favor O-substitution, steric and electronic factors must be controlled. Using bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) enhances nucleophilicity at the oxygen atom. Computational modeling (DFT calculations) can predict reactive sites, while kinetic studies (e.g., variable-temperature NMR) help optimize reaction conditions .

Structural Confirmation

Q. Q: What analytical techniques are critical for confirming the 3D structure of this compound?

A: X-ray crystallography is the gold standard for resolving bond angles and puckering in the piperidine and cyclobutyl rings. For dynamic analysis, NMR (¹H, ¹³C, and NOESY) identifies conformational equilibria in solution. Cremer-Pople parameters are used to quantify ring puckering in the piperidine moiety, with amplitude (q) and phase angle (φ) calculated from crystallographic coordinates .

Biological Activity Profiling

Q. Q: What strategies are used to identify potential biological targets for this compound?

A: Target identification often involves:

  • Virtual screening : Molecular docking (AutoDock Vina, Schrödinger) against protein databases (e.g., PDB) to predict binding affinities.
  • Kinase assays : Testing inhibition of kinases (e.g., JAK family) due to structural similarity to known inhibitors with pyrimidine and piperidine motifs .
  • Cellular assays : Cytotoxicity profiling (MTT assay) and transcriptomic analysis (RNA-seq) to map affected pathways .

Advanced SAR Studies

Q. Q: How can structure-activity relationships (SAR) be optimized for enhanced potency?

A: Key modifications include:

  • Cyclobutyl group : Replacing with spirocyclic or fused rings to modulate lipophilicity (ClogP calculations).
  • Pyrimidine substituents : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance π-stacking with target residues.
  • Piperidine ring : Exploring chair vs. boat conformations via methyl substitution at C2/C4 to influence target engagement .

Handling Data Contradictions

Q. Q: How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

A: Contradictions often arise from solvation effects or protein flexibility. Strategies include:

  • Molecular dynamics (MD) simulations : Simulate ligand binding under physiological conditions (explicit water, 310 K) to account for conformational changes.
  • Free energy perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers.
  • Crystallographic validation : Co-crystallize the compound with the target protein to resolve binding modes .

Purity and Stability Concerns

Q. Q: What analytical methods ensure purity and stability in long-term studies?

A:

  • HPLC/LC-MS : Use C18 columns with UV/ESI-MS detection (λ = 254 nm) to monitor degradation products (e.g., hydrolysis of the methanone group).
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify labile sites.
  • Storage : Store at -20°C under argon to prevent oxidation; avoid aqueous buffers unless lyophilized .

Advanced Analytical Challenges

Q. Q: How can researchers address low sensitivity in detecting trace impurities?

A: High-resolution mass spectrometry (HRMS) with Orbitrap or TOF detectors provides ppm-level accuracy for impurity profiling. For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) in SFC or HPLC. Deuterated solvents (e.g., DMSO-d₆) enhance NMR signal resolution for low-abundance species .

Toxicity and Safety

Q. Q: What safety protocols are essential given the compound’s potential carcinogenicity?

A: Refer to IARC/OSHA guidelines for handling carcinogens:

  • PPE : Wear OV/AG/P99 respirators and nitrile gloves during synthesis.
  • Containment : Use fume hoods with HEPA filters; avoid skin contact via double-gloving.
  • Waste disposal : Neutralize residues with 10% KOH in ethanol before incineration .

Computational vs. Experimental LogP

Q. Q: Why might calculated LogP values differ from experimental measurements?

A: Discrepancies stem from:

  • Implicit solvation models : COSMO-RS may underestimate hydrogen bonding.
  • Experimental conditions : Shake-flask method vs. HPLC retention time extrapolation.
  • Ionization effects : pKa shifts in buffered solutions alter partitioning. Validate with potentiometric titration (GLpKa) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.